Product packaging for (+-)-4-(Benzoyloxy)-2-pyrrolidinone(Cat. No.:CAS No. 88877-58-1)

(+-)-4-(Benzoyloxy)-2-pyrrolidinone

Cat. No.: B12676153
CAS No.: 88877-58-1
M. Wt: 205.21 g/mol
InChI Key: ZGBMPGKGTDOIBF-UHFFFAOYSA-N
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Description

(+-)-4-(Benzoyloxy)-2-pyrrolidinone (CAS 84638-84-6) is a high-value chemical building block featuring the privileged pyrrolidine scaffold. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle extensively utilized in medicinal chemistry to develop novel therapeutic agents . Its three-dimensional, non-planar structure, a phenomenon known as "pseudorotation," allows for extensive exploration of pharmacophore space and contributes significantly to the stereochemistry and structural diversity of drug candidates . This scaffold is a fundamental component in numerous U.S. FDA-approved drugs and is prized for its ability to improve key physicochemical parameters, such as aqueous solubility and lipophilicity, which are critical for optimizing a compound's pharmacokinetic profile . This specific compound serves as a versatile intermediate in organic synthesis and drug discovery research. Its structure is closely related to derivatives investigated for their potential as herbicidal and insecticidal agents, as outlined in patent literature concerning substituted 3-benzoyl-pyrrolidine-2,4-dione derivatives . Furthermore, the 2-pyrrolidinone (gamma-lactam) core is a recognized pharmacophore in the development of bioactive molecules. Research highlights its application in designing potent and selective enzyme inhibitors, such as human monoacylglycerol lipase (MAGL) inhibitors, which are relevant targets for treating neuropathic pain and certain cancers . The benzoyloxy substituent enhances the molecule's versatility for further chemical functionalization, making it a critical synthon for constructing more complex, target-oriented molecules in both pharmaceutical and agrochemical research. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B12676153 (+-)-4-(Benzoyloxy)-2-pyrrolidinone CAS No. 88877-58-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88877-58-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) benzoate

InChI

InChI=1S/C11H11NO3/c13-10-6-9(7-12-10)15-11(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)

InChI Key

ZGBMPGKGTDOIBF-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for ± 4 Benzoyloxy 2 Pyrrolidinone

Retrosynthetic Analysis and Strategic Disconnections for the (±)-4-(Benzoyloxy)-2-pyrrolidinone Scaffold

A retrosynthetic analysis of (±)-4-(Benzoyloxy)-2-pyrrolidinone identifies two primary strategic disconnections. The most straightforward approach involves the disconnection of the ester bond (C-O bond). This leads to two key synthons: the (±)-4-hydroxy-2-pyrrolidinone core and a benzoyl group synthon, which can be derived from benzoic acid or its more reactive derivatives like benzoyl chloride.

A more complex retrosynthetic strategy involves the disconnection of the pyrrolidinone ring itself. This approach considers the formation of the lactam from an acyclic amino acid precursor. For instance, a disconnection of the N1-C5 and C3-C4 bonds could lead back to a functionalized γ-amino acid derivative, which would require subsequent cyclization and functional group manipulations to yield the target molecule. This latter approach is generally more intricate and less common than the direct functionalization of the pre-formed lactam.

Direct Esterification and Acylation Approaches to Incorporate the Benzoyloxy Group

The most direct and widely applicable methods for synthesizing (±)-4-(Benzoyloxy)-2-pyrrolidinone involve the esterification or acylation of the precursor, (±)-4-hydroxy-2-pyrrolidinone. This precursor contains a secondary alcohol that can be targeted by several well-established reactions.

Fischer Esterification: This classic method involves reacting (±)-4-hydroxy-2-pyrrolidinone with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is typically performed with heating and often uses an excess of one reactant or removal of water to drive the equilibrium towards the ester product. masterorganicchemistry.comchemguide.co.uk

Acylation with Benzoyl Chloride: A more reactive approach is the acylation using benzoyl chloride. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. youtube.com More advanced methods utilize promoters like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can significantly accelerate the reaction, allowing for high yields at very low temperatures. organic-chemistry.org

Steglich Esterification: This method is particularly mild and efficient for coupling carboxylic acids and alcohols. It employs a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.netjove.com This approach is effective for sensitive substrates and generally provides good to excellent yields at room temperature. jove.com

Mitsunobu Reaction: While renowned for its ability to invert the stereochemistry of chiral alcohols, the Mitsunobu reaction is also a powerful tool for esterification under mild, neutral conditions. encyclopedia.pubnih.gov The reaction involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by benzoic acid. nih.govbeilstein-journals.org

Interactive Table: Direct Synthetic Approaches

Method Reagents Solvent Temperature Typical Yield
Fischer Esterification Benzoic acid, H₂SO₄ (cat.) Toluene or excess alcohol Reflux Moderate
Acylation Benzoyl chloride, Pyridine Dichloromethane (B109758) (DCM) 0 °C to RT High
Steglich Esterification Benzoic acid, EDC, DMAP (cat.) DCM, Acetonitrile RT High to Excellent
Mitsunobu Reaction Benzoic acid, PPh₃, DIAD Tetrahydrofuran (B95107) (THF) 0 °C to RT High

Multistep Synthetic Routes via Precursor Functionalization

Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields of (±)-4-(Benzoyloxy)-2-pyrrolidinone Production

Efficiency: Direct acylation with benzoyl chloride, especially when promoted by TMEDA, is exceptionally fast, often completing in minutes at low temperatures. organic-chemistry.org Steglich and Mitsunobu reactions are also highly efficient, typically reaching completion within hours at room temperature. researchgate.netnih.gov In contrast, Fischer esterification is generally the least efficient in terms of time, requiring prolonged heating to achieve reasonable conversion. masterorganicchemistry.com

Selectivity: For the target molecule, regioselectivity is not a major concern as (±)-4-hydroxy-2-pyrrolidinone possesses a single secondary hydroxyl group and a significantly less reactive amide N-H bond. However, in more complex precursors with multiple hydroxyl groups, methods like the Mitsunobu reaction or enzymatic catalysis could offer superior selectivity.

Interactive Table: Comparative Analysis of Direct Methods

Method Efficiency (Speed) Yields Advantages Disadvantages
Fischer Esterification Slow (hours, requires heat) Moderate Inexpensive reagents Harsh conditions, equilibrium limited
Acylation (Benzoyl Chloride) Very Fast (minutes to hours) High to Excellent High reactivity, high yield Generates corrosive HCl byproduct
Steglich Esterification Fast (hours) High to Excellent Mild conditions, high yield Reagents can be costly, byproduct removal
Mitsunobu Reaction Fast (hours) High to Excellent Very mild, neutral conditions Costly reagents, phosphine oxide byproduct

Green Chemistry Considerations in the Synthesis of (±)-4-(Benzoyloxy)-2-pyrrolidinone

Applying the principles of green chemistry can significantly reduce the environmental impact of synthesizing (±)-4-(Benzoyloxy)-2-pyrrolidinone.

Solvent Choice: A major consideration is the replacement of hazardous solvents. Traditional esterification and acylation reactions often use chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like dimethylformamide (DMF). jove.com Greener alternatives, such as acetonitrile, have been shown to be effective for Steglich esterifications. nih.govresearchgate.netjove.com Other solvents like ethanol (B145695) and ethyl lactate (B86563) are also considered more environmentally benign. wikipedia.org

Atom Economy: Direct acylation and esterification reactions generally exhibit better atom economy than multistep routes that rely on protecting groups, which add steps and generate more waste. Catalytic approaches are inherently superior to using stoichiometric reagents.

Catalysis: The use of catalysts is a cornerstone of green chemistry. Acid-catalyzed Fischer esterification and base-catalyzed acylations are preferable to using stoichiometric activating agents. Organocatalytic methods, such as those employing DMAP, are also valuable. nih.gov

Biocatalysis: An emerging green alternative is the use of enzymes. Lipases, for instance, can catalyze esterification and acylation reactions, often with high selectivity and under mild, aqueous conditions. While a specific biocatalyst for this transformation is not widely reported, this area represents a promising avenue for future development. nih.govnih.gov Solvent-free, or neat, reaction conditions, where applicable, represent an ideal green methodology by eliminating solvent waste entirely. acs.org

Stereoselective Synthesis and Chiral Resolution of 4 Benzoyloxy 2 Pyrrolidinone

Enantioselective Approaches to 4-Hydroxypyrrolidinone Precursors

The primary route to enantiopure 4-(benzoyloxy)-2-pyrrolidinone often proceeds through its precursor, 4-hydroxypyrrolidinone. The enantioselective synthesis of this precursor is, therefore, a crucial first step. One effective strategy involves the use of enzymatic resolution. For instance, the kinetic resolution of racemic alcohols using lipases is a well-established and green method. Candida antarctica lipase (B570770) B (CALB) has been successfully employed for the resolution of precursors to chiral hydroxynonenals, achieving excellent optical purity (97.5-98.4% ee) and good chemical yields (70%). nih.gov This enzymatic approach offers a practical route to enantiomerically enriched building blocks that can be converted to 4-hydroxypyrrolidinone.

Another powerful technique is asymmetric hydrogenation. Iridium-catalyzed asymmetric hydrogenation has been developed for the synthesis of chiral tetrahydroquinoxalines, where by simply adjusting the reaction solvent, both enantiomers can be obtained in high yields and excellent enantioselectivities (up to 98% ee). rsc.org Similar strategies could be adapted for the asymmetric reduction of a suitable prochiral precursor to yield enantiopure 4-hydroxypyrrolidinone.

Chiral Auxiliary-Mediated Synthesis of Enantiopure 4-(Benzoyloxy)-2-pyrrolidinone

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This approach provides a reliable method for controlling stereocenters.

In the context of pyrrolidinone synthesis, a chiral auxiliary can be attached to the nitrogen atom or another suitable position of a precursor molecule. For example, a method for the synthesis of a novel chiral auxiliary, (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide, has been developed. This auxiliary, derived from proline, can be used to direct the stereoselective functionalization of the pyrrolidine (B122466) ring. While this specific example does not directly yield 4-(benzoyloxy)-2-pyrrolidinone, the principle can be applied. By starting with a proline-derived auxiliary, one could envision a sequence involving the introduction of a hydroxyl group at the 4-position, followed by benzoylation and subsequent removal of the auxiliary to afford the enantiopure product.

The Evans aldol (B89426) reaction, which utilizes oxazolidinone chiral auxiliaries, is a classic example of this strategy's power in controlling stereochemistry. This methodology allows for the efficient introduction of two new asymmetric centers with predictable stereochemistry.

Asymmetric Catalysis in the Formation of the Benzoyloxy Moiety in 4-Position

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. A significant development in this area is the direct asymmetric benzoyloxylation of aldehydes, catalyzed by chiral secondary amines.

(S)-2-tritylpyrrolidine has been identified as a highly effective organocatalyst for the asymmetric benzoyloxylation of aldehydes using benzoyl peroxide (BPO) as the benzoyl source. organic-chemistry.org This reaction proceeds through an enamine intermediate and can provide optically active α-benzoyloxyaldehydes with high enantioselectivity (up to 98% ee). organic-chemistry.org While this method applies to aldehydes, the underlying principle of using a chiral pyrrolidine-based catalyst to induce asymmetry in a benzoyloxylation reaction is highly relevant.

Research has also focused on the synthesis of novel chiral tritylpyrrolidine derivatives which have proven to be efficient organocatalysts for asymmetric benzoyloxylation. nih.govresearchgate.net These catalysts can be readily prepared and separated into single stereoisomers, offering a toolbox of catalysts for optimizing enantioselectivity. nih.govresearchgate.net The application of such catalysts to a suitable pyrrolidinone precursor could enable the direct enantioselective installation of the benzoyloxy group at the 4-position.

Table 1: Asymmetric Benzoyloxylation of Propanal using Chiral Pyrrolidine Catalysts

CatalystSolventYield (%)Enantiomeric Excess (ee, %)
(S)-2-TritylpyrrolidineTHFHighup to 98
Chiral Tritylpyrrolidine DerivativesNot specifiedComparable to (S)-2-TritylpyrrolidineComparable to (S)-2-Tritylpyrrolidine

Data synthesized from available research on aldehyde benzoyloxylation. organic-chemistry.orgnih.govresearchgate.net

Diastereoselective Routes to Substituted Pyrrolidinones Incorporating the 4-Benzoyloxy Group

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. This is often achieved by taking advantage of the steric and electronic properties of an existing stereocenter to influence the creation of a new one.

A diastereoselective synthesis of N-substituted ethyl 4-phenyloxazolidine-2-carboxylates has been reported, starting from (S)-2-phenylglycinol. rsc.org This demonstrates how a chiral starting material can direct the formation of a new stereocenter with high diastereoselectivity. Similarly, a highly diastereoselective construction of substituted pyrrolidines has been used in the formal synthesis of (–)-bulgecinine. thieme-connect.de

In the context of 4-(benzoyloxy)-2-pyrrolidinone, if a substituent is already present on the pyrrolidinone ring, it can direct the diastereoselective introduction of the benzoyloxy group. For instance, the reduction of 5-alkyl-4-benzyloxy-5-hydroxy-2-pyrrolidinones has been shown to proceed with cis-diastereoselectivity. sci-hub.se This indicates that the existing stereochemistry at C5 influences the outcome of reactions at C4. By analogy, the benzoylation of a chiral 4-hydroxypyrrolidinone bearing a substituent at another position could proceed with high diastereoselectivity, leading to a specific diastereomer of the substituted 4-(benzoyloxy)-2-pyrrolidinone.

Chromatographic and Crystallographic Resolution Techniques for Racemic (±)-4-(Benzoyloxy)-2-pyrrolidinone

When a racemic mixture of (±)-4-(benzoyloxy)-2-pyrrolidinone is synthesized, it must be separated into its individual enantiomers, a process known as chiral resolution. wikipedia.org

Crystallization of Diastereomeric Salts: A classic method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.orglibretexts.org For example, a racemic base can be resolved using a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org In the case of 4-(benzoyloxy)-2-pyrrolidinone, which is a lactam, derivatization to open the ring and form a chiral amino acid, followed by salt formation with a chiral base or acid, could be a viable strategy. After separation, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. nih.gov The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. High-performance liquid chromatography (HPLC) with a chiral column is a common method for both analytical and preparative-scale resolution of enantiomers. nih.gov For instance, the resolution of racemic 4-nitropropranolol and 7-nitropropranolol has been successfully achieved using a Kromasil 5-Amycoat column. nih.gov A similar approach would be directly applicable to the resolution of (±)-4-(benzoyloxy)-2-pyrrolidinone.

Spontaneous Resolution: In rare cases, about 5-10% of all racemates crystallize as a conglomerate of separate enantiopure crystals. wikipedia.org This phenomenon, known as spontaneous resolution, was famously utilized by Louis Pasteur. wikipedia.org If (±)-4-(benzoyloxy)-2-pyrrolidinone were to exhibit this behavior, mechanical separation of the crystals would be possible.

Stereodivergent Synthetic Pathways for Related Lactam Architectures from 4-(Benzoyloxy)-2-pyrrolidinone Precursors

Stereodivergent synthesis allows for the selective production of any desired stereoisomer of a product from a common starting material, often by simply changing the catalyst or reaction conditions. This approach is highly valuable for creating libraries of stereochemically diverse compounds for biological screening.

An iterative and stereodivergent approach has been developed for the synthesis of 2-oxo-oligopyrrolidines, where the biological activity was dependent on the stereochemical configuration. researchgate.net This highlights the importance of having access to all possible stereoisomers.

Starting from an enantiopure 4-(benzoyloxy)-2-pyrrolidinone precursor, stereodivergent pathways can be envisioned. For example, the benzoyloxy group can act as a leaving group in nucleophilic substitution reactions. By using different nucleophiles and controlling the reaction conditions (e.g., SN1 vs. SN2), it may be possible to introduce a variety of substituents at the 4-position with either retention or inversion of stereochemistry.

Furthermore, engineered enzymes are emerging as powerful tools for stereodivergent synthesis. A carbene transferase platform has been developed for the cyclopropanation of unsaturated N-heterocycles, yielding various azaspiroalkane stereoisomers with high selectivity. chemrxiv.org This enzymatic platform demonstrates the potential to access a wide range of desired stereoisomers from a common precursor. chemrxiv.org Applying similar biocatalytic retrosynthesis principles to 4-(benzoyloxy)-2-pyrrolidinone could unlock pathways to a diverse set of related lactam architectures with controlled stereochemistry.

Mechanistic Investigations of Reactions Involving ± 4 Benzoyloxy 2 Pyrrolidinone

Reaction Mechanism Elucidation for Benzoyloxylation and Transesterification Processes

The formation of (±)-4-(Benzoyloxy)-2-pyrrolidinone from its precursor, (±)-4-hydroxy-2-pyrrolidinone nih.govsigmaaldrich.com, involves a standard esterification process known as benzoyloxylation. The mechanism of this reaction, along with the related transesterification process, is fundamental to its synthesis and potential modifications.

Benzoyloxylation: The benzoyloxylation of (±)-4-hydroxy-2-pyrrolidinone is typically achieved by reacting the hydroxyl group with a benzoylating agent, such as benzoyl chloride or benzoic anhydride (B1165640), often in the presence of a base. The mechanism proceeds via nucleophilic acyl substitution.

Step 1: Activation (if necessary). In the case of using benzoic acid, an acid catalyst is required to protonate the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic. When using more reactive derivatives like benzoyl chloride or benzoic anhydride, this pre-activation step is not necessary.

Step 2: Nucleophilic Attack. The lone pair of electrons on the oxygen atom of the C-4 hydroxyl group of the pyrrolidinone attacks the electrophilic carbonyl carbon of the benzoylating agent. This forms a tetrahedral intermediate.

Step 3: Elimination. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion from benzoyl chloride or a benzoate (B1203000) anion from benzoic anhydride). A base, such as pyridine (B92270) or triethylamine, is often used to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Transesterification: This process involves the exchange of the benzoyloxy group for another alkoxy group, converting (±)-4-(Benzoyloxy)-2-pyrrolidinone into a different ester. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base is used to deprotonate the incoming alcohol, generating a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the benzoyloxy group. A tetrahedral intermediate is formed, which then collapses to expel the benzoate anion as the leaving group, resulting in the new ester. This is typically a two-step addition-elimination sequence. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the carbonyl oxygen of the benzoyloxy group by an acid catalyst. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the incoming alcohol. A series of proton transfer steps (protonation-addition-deprotonation-protonation-elimination-deprotonation, or PADPED) follows, leading to the formation of the new ester and the release of benzoic acid. masterorganicchemistry.com

The choice of catalyst and reaction conditions can be summarized as follows:

ProcessTypical ReagentsCatalystKey Mechanistic Feature
Benzoyloxylation Benzoyl chloride, PyridineBase (Pyridine)Nucleophilic acyl substitution
Benzoyloxylation Benzoic anhydride, DMAPBase (DMAP)Nucleophilic acyl substitution
Transesterification Alcohol (R-OH), NaORBase (Alkoxide)Nucleophilic addition-elimination
Transesterification Alcohol (R-OH), H₂SO₄Acid (Proton)PADPED sequence

Studies on Nucleophilic Substitution at the C-4 Position of the 2-Pyrrolidinone (B116388) Ring

The C-4 position of (±)-4-(Benzoyloxy)-2-pyrrolidinone is susceptible to nucleophilic substitution, where the benzoyloxy group acts as a leaving group. This reaction provides a pathway to a variety of 4-substituted-2-pyrrolidinone derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov

The mechanism is typically a standard SN2 or SN1 type, depending on the nucleophile, solvent, and stability of a potential carbocation intermediate. Given that the C-4 is a secondary carbon, an SN2 pathway is generally expected, especially with strong nucleophiles.

SN2 Mechanism: A nucleophile directly attacks the C-4 carbon atom from the side opposite to the benzoyloxy leaving group. This leads to an inversion of stereochemistry at the C-4 position. The reaction occurs in a single, concerted step where the bond to the nucleophile forms as the bond to the leaving group breaks. The benzoate anion is a relatively good leaving group because its negative charge is stabilized by resonance across the carboxylate group.

Key factors influencing this reaction include:

Nucleophile Strength: Stronger nucleophiles (e.g., azides, thiolates, cyanides) favor the SN2 pathway.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

Steric Hindrance: The pyrrolidinone ring structure can influence the accessibility of the C-4 carbon to the incoming nucleophile.

While direct mechanistic studies on (±)-4-(Benzoyloxy)-2-pyrrolidinone are not extensively reported, the principles of nucleophilic substitution are well-established and form the basis for predicting the synthesis of new derivatives.

Investigation of Hydrolytic Pathways and Stability of the Benzoyloxy Group

The stability of (±)-4-(Benzoyloxy)-2-pyrrolidinone is primarily limited by the potential for hydrolysis of the ester linkage, which cleaves the benzoyloxy group to yield (±)-4-hydroxy-2-pyrrolidinone and benzoic acid. This reaction can occur under both acidic and basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process. A hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the benzoate anion. The benzoate anion is then protonated by the solvent or during workup. This reaction is generally faster than acid-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: This is a reversible process and is the reverse of acid-catalyzed esterification. The mechanism involves the initial protonation of the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, benzoic acid is eliminated, and the catalytic proton is regenerated, leaving (±)-4-hydroxy-2-pyrrolidinone.

The stability of the benzoyloxy group is therefore pH-dependent. The compound is most stable under neutral conditions and will degrade in strongly acidic or basic aqueous solutions. The lactam ring itself is generally stable but can also undergo hydrolysis under harsh conditions (e.g., concentrated strong acid or base at high temperatures) to yield 4-amino-3-hydroxybutanoic acid.

Mechanistic Insights into Derivatization Reactions of (±)-4-(Benzoyloxy)-2-pyrrolidinone

Beyond substitution at the C-4 position, (±)-4-(Benzoyloxy)-2-pyrrolidinone can undergo derivatization at the nitrogen atom of the lactam ring. The amide proton is weakly acidic and can be removed by a strong base to generate a nucleophilic amide anion.

N-Alkylation and N-Acylation: The mechanism for N-alkylation involves two steps:

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the nitrogen atom, forming a sodium salt of the pyrrolidinone.

Nucleophilic Substitution: The resulting amide anion acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the N-alkylated product.

A similar mechanism applies to N-acylation, where an acylating agent like an acyl chloride or anhydride is used instead of an alkyl halide. These derivatizations allow for the introduction of a wide variety of substituents at the nitrogen position, further expanding the molecular diversity accessible from this scaffold. The presence of the C-4 benzoyloxy group can influence the reactivity and electronic properties of the pyrrolidinone system. arabjchem.org

Computational and Theoretical Approaches to Reaction Mechanisms Relevant to the Compound

While specific computational studies on (±)-4-(Benzoyloxy)-2-pyrrolidinone are not widely available, Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for elucidating the mechanisms of related pyrrolidinone reactions. nih.gov These approaches can provide detailed insights into reaction pathways, transition state geometries, and activation energies.

For instance, DFT calculations have been employed to:

Investigate the mechanism of copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines, detailing the Cu(I)/Cu(II) catalytic cycle. acs.org

Study the ring contraction of pyrrolidines to form cyclobutanes, identifying the rate-determining step as the release of N₂ from a 1,1-diazene intermediate. acs.orgresearchgate.net

Analyze the electronic properties and thermodynamic parameters of various substituted pyrrolidinones to predict their reactivity and stability. arabjchem.org

Elucidate the reaction mechanism of N-methyl-2-pyrrolidinone with carbon disulfide, identifying transition states and intermediates for parallel reaction pathways.

These computational methodologies could be applied to (±)-4-(Benzoyloxy)-2-pyrrolidinone to model its reactions with high fidelity.

Potential Applications of Computational Chemistry:

Reaction TypeComputational InsightRelevant Study Type
Nucleophilic Substitution at C-4 Calculation of activation barriers for SN2 vs. SN1 pathways; modeling the transition state.DFT, Ab initio calculations
Hydrolysis of Benzoyloxy Group Modeling the potential energy surface for acid and base-catalyzed hydrolysis; determining rate-limiting steps.DFT with implicit/explicit solvent models
N-Alkylation Determining the pKa of the N-H bond; calculating the nucleophilicity of the amide anion.DFT, Molecular Dynamics
Conformational Analysis Predicting the preferred conformation of the pyrrolidinone ring and its influence on reactivity.DFT, Molecular Mechanics

By applying these theoretical approaches, a deeper, quantitative understanding of the reaction mechanisms involving (±)-4-(Benzoyloxy)-2-pyrrolidinone can be achieved, guiding future synthetic efforts and applications.

Derivatization and Analogue Synthesis of 4 Benzoyloxy 2 Pyrrolidinone

Synthesis of Alkyl and Acyl Derivatives at Nitrogen and Oxygen Centers of the Pyrrolidinone Ring

The nitrogen and oxygen atoms of the 4-hydroxy-2-pyrrolidinone precursor represent key handles for derivatization, allowing for the synthesis of a wide range of N- and O-substituted analogues.

N-Alkylation and N-Acylation:

The secondary amine within the pyrrolidinone ring (lactam nitrogen) can be readily functionalized. N-alkylation is a common strategy to introduce various alkyl or arylalkyl groups. This is typically achieved by deprotonating the nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by reaction with an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide). For instance, N-alkyl-2-pyrrolidones can be synthesized from glutamic acid via a Pd-catalyzed reductive N-alkylation followed by cyclization and decarboxylation. rsc.org While the lactam nitrogen is less nucleophilic than a typical amine, its alkylation can be achieved under appropriate conditions, often in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). juniperpublishers.com

N-acylation introduces an acyl group to the nitrogen atom, forming an N-acylpyrrolidinone. This can be accomplished using acyl chlorides or anhydrides in the presence of a base. A series of 5-alkoxy-1-arylcarbonyl-2-pyrrolidinones were prepared through the condensation of arylcarbonyl chlorides with the corresponding pyrrolidinone in the presence of butyllithium. researchgate.net These N-acyl derivatives are often explored for their potential to act as prodrugs, releasing the parent compound or a related active molecule upon hydrolysis. researchgate.net

O-Acylation:

The parent compound, (+-)-4-(Benzoyloxy)-2-pyrrolidinone, is itself a product of O-acylation of the precursor, 4-hydroxy-2-pyrrolidinone. nih.gov This transformation is a classic esterification reaction. The hydroxyl group at the C-4 position can be reacted with a variety of acylating agents to introduce different ester functionalities. Chemoselective O-acylation of hydroxyamino acids, which are structurally similar to 4-hydroxy-2-pyrrolidinone, is well-established. nih.gov A common method involves using an acyl chloride or anhydride (B1165640) in an acidic medium like trifluoroacetic acid (CF3CO2H), which protonates the nitrogen atom, preventing it from reacting and thus directing the acylation to the hydroxyl group. nih.gov This method allows for the synthesis of a library of 4-acyloxy-2-pyrrolidinone derivatives by varying the acylating agent.

Reaction Type Reagents and Conditions Product Type Reference
N-AlkylationAlkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF)N-Alkyl-4-(benzoyloxy)-2-pyrrolidinone juniperpublishers.com
N-AcylationAcyl chloride/anhydride, Base, Solvent (e.g., THF)N-Acyl-4-(benzoyloxy)-2-pyrrolidinone researchgate.net
O-AcylationAcyl chloride/anhydride, Acidic medium (e.g., CF3CO2H) or Base catalyst4-Acyloxy-2-pyrrolidinone nih.gov

Modifications of the Benzoyl Moiety and Their Impact on the Pyrrolidinone Scaffold

The benzoyl group of this compound is a prime target for modification to fine-tune the molecule's properties. By introducing various substituents onto the phenyl ring, chemists can alter steric, electronic, and lipophilic characteristics, which can influence biological activity and physicochemical properties.

The synthesis of such analogues begins with a substituted benzoic acid or its corresponding acyl chloride. For example, starting with 4-chlorobenzoyl chloride or 4-methoxybenzoyl chloride and reacting it with 4-hydroxy-2-pyrrolidinone would yield 4-((4-chlorobenzoyl)oxy)-2-pyrrolidinone and 4-((4-methoxybenzoyl)oxy)-2-pyrrolidinone, respectively. The synthetic strategy is analogous to the preparation of the parent compound, typically involving an esterification reaction. mdpi.com

The impact of these modifications can be significant. For instance, in related series of compounds, the introduction of electron-withdrawing or electron-donating groups on a phenyl ring has been shown to modulate receptor binding affinity or enzyme inhibition. semanticscholar.org Similarly, altering the substitution pattern (ortho, meta, para) can change the molecule's conformation and its ability to fit into a biological target's binding site.

Table of Representative Benzoyl Moiety Modifications:

Substituent on Benzoyl Ring Starting Material for Acylation Potential Impact Reference for Analogue Synthesis
4-Chloro4-Chlorobenzoyl chlorideAlters electronic properties, increases lipophilicity mdpi.com
4-Methoxy4-Methoxybenzoyl chlorideElectron-donating, can form hydrogen bonds mdpi.com
4-Nitro4-Nitrobenzoyl chlorideStrong electron-withdrawing group nih.gov
4-Hexyloxy4-(Hexyloxy)benzoic acidSignificantly increases lipophilicity, may enhance membrane permeability biorxiv.org

Introduction of Additional Functional Groups on the Pyrrolidinone Ring of 4-(Benzoyloxy)-2-pyrrolidinone

Beyond the N- and O-centers, the carbon backbone of the pyrrolidinone ring offers further opportunities for functionalization, primarily at the C-3 and C-5 positions. Such modifications can introduce new stereocenters and pharmacophoric features, leading to novel chemical entities.

The synthesis of these derivatives often starts from a more complex precursor than 4-hydroxy-2-pyrrolidinone. For example, to introduce a substituent at the C-5 position, one might start from a derivative of pyroglutamic acid. nih.gov The synthesis of 5-substituted pyrrolidine-2,4-diones from N-Boc-amino acids has been reported, which can then be regioselectively reduced to yield 4-hydroxy-5-substituted-pyrrolidin-2-ones. uitm.edu.my These intermediates can then be O-acylated to install the benzoyloxy group.

Functionalization at the C-3 position is also a key strategy. The development of methods for synthesizing 4,4-disubstituted-3-oxopyrrolidones provides access to precursors that can be converted into 3-amino-, 3-hydroxy-, and 3,3-difluoro-pyrrolidones, significantly expanding the available chemical space. chemrxiv.org These routes demonstrate the potential to build complex pyrrolidinone scaffolds that can be further elaborated.

Preparation of Structurally Related Cyclic GABA-GABOB Analogues from 4-Substituted Pyrrolidinones

4-Substituted pyrrolidinones, particularly 4-hydroxy-2-pyrrolidinone, are valuable precursors for the synthesis of cyclic analogues of γ-aminobutyric acid (GABA) and its β-hydroxy derivative, GABOB. researchgate.net These analogues are of significant interest in neuroscience research due to their potential to modulate GABAergic neurotransmission.

The lactam ring of 4-hydroxy-2-pyrrolidinone is essentially a cyclized form of GABOB. Therefore, synthetic routes often involve the chemical manipulation of this precursor. For example, hydrogenation of 4-aryl-3-pyrrolin-2-ones, which can be derived from 4-hydroxy-2-pyrrolidinone, yields 4-arylpyrrolidin-2-ones, which are cyclic analogues of GABA. researchgate.net Specifically, the hydrogenation of 4-(4′-chlorophenyl)-3-pyrrolin-2-one provides baclofen (B1667701) lactam, a precursor to the muscle relaxant baclofen. researchgate.net

The synthesis of both enantiomers of 4-hydroxy-2-pyrrolidinone has been a key focus, as this allows for the preparation of stereochemically defined GABOB analogues. researchgate.net A practical synthesis for both (R)- and (S)-4-hydroxy-2-pyrrolidinone has been developed, enabling access to a variety of chiral γ-amino acids and pyrrolidinone alkaloids. researchgate.net

Target Analogue Pyrrolidinone Precursor Key Transformation Reference
Baclofen Lactam4-(4′-chlorophenyl)-3-pyrrolin-2-oneHydrogenation researchgate.net
(R)- or (S)-GABOB(R)- or (S)-4-Hydroxy-2-pyrrolidinoneRing opening researchgate.net
4-Aryl GABA Analogues4-Aryl-3-pyrrolin-2-oneHydrogenation researchgate.net

Diversification Strategies for Pyrrolidinone Scaffolds Derived from 4-(Benzoyloxy)-2-pyrrolidinone

The chemical versatility of the this compound scaffold allows for numerous diversification strategies aimed at creating libraries of novel compounds for drug discovery and chemical biology. whiterose.ac.uknih.gov These strategies can be broadly categorized as:

Substituent Modification: This is the most direct approach, involving the systematic variation of the groups attached to the core scaffold. As detailed above, this includes:

N-functionalization: Introducing a wide range of alkyl and acyl groups at the lactam nitrogen to explore structure-activity relationships. rsc.org

O-Acyl Variation: Replacing the benzoyl group with other acyl moieties (aliphatic, aromatic, heteroaromatic) to modulate properties. nih.gov

Benzoyl Ring Decoration: Adding various substituents to the benzoyl ring to probe electronic and steric effects. semanticscholar.org

Scaffold Remodelling: This more advanced strategy involves chemical transformations that alter the pyrrolidinone ring itself. This can include:

Introduction of Ring Unsaturation: Creating double bonds within the ring, as seen in the synthesis of 3-pyrrolin-2-one intermediates. researchgate.net

Addition of Fused Rings: Building additional rings onto the pyrrolidinone core to create more complex, rigid, and three-dimensional structures.

Ring Cleavage: Selectively breaking bonds within the pyrrolidinone ring to access linear, but highly functionalized, molecules like GABOB derivatives. researchgate.net

Stereochemical Control: The chiral center at C-4 (and any others introduced) is a critical element for diversification. Using enantiomerically pure starting materials like (R)- or (S)-4-hydroxy-2-pyrrolidinone allows for the synthesis of stereochemically defined libraries. researchgate.netnih.gov This is crucial as different enantiomers or diastereomers of a compound often exhibit vastly different biological activities.

These diversification strategies, individually or in combination, enable the systematic exploration of the chemical space around the 4-(benzoyloxy)-2-pyrrolidinone core, facilitating the discovery of new molecules with desired properties.

Advanced Structural Characterization and Conformational Analysis of 4 Benzoyloxy 2 Pyrrolidinone

Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-(Benzoyloxy)-2-pyrrolidinone. One-dimensional ¹H and ¹³C NMR spectra provide initial confirmation of the molecular framework by identifying the number and types of proton and carbon environments.

¹H NMR would be expected to show distinct signals for the aromatic protons of the benzoyl group, the proton at the chiral C4 position (H4), and the diastereotopic methylene (B1212753) protons at C3 and C5, as well as the N-H proton of the lactam. The chemical shift and multiplicity of H4 are particularly important for conformational analysis.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the presence of all 11 carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons. The chemical shifts of the carbonyl carbons (lactam and ester) and the carbinol carbon (C4) are characteristic.

For unambiguous assignment and detailed conformational insights, advanced two-dimensional (2D) NMR techniques are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, connecting adjacent protons within the pyrrolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the benzoyl group to the pyrrolidinone ring via the ester linkage.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons. The presence or absence of specific NOE cross-peaks, such as between H4 and the protons on the pyrrolidinone ring, can be used to determine the preferred conformation (e.g., Cγ-exo vs. Cγ-endo puckering) of the five-membered ring in solution. frontiersin.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 4-(Benzoyloxy)-2-pyrrolidinone Note: These are estimated values based on data for analogous structures like 2-pyrrolidinone (B116388) and other substituted pyrrolidines. researchgate.nethmdb.ca Actual values may vary depending on solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O (Lactam)-~177
C=O (Ester)-~166
C32.5 - 2.8 (m)~36
C45.4 - 5.6 (m)~72
C53.4 - 3.7 (m)~45
N-H7.0 - 8.0 (br s)-
Benzoyl C1'-~130
Benzoyl C2'/C6'8.0 - 8.1 (d)~130
Benzoyl C3'/C5'7.4 - 7.5 (t)~128
Benzoyl C4'7.5 - 7.6 (t)~133

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis

X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in its solid state. For a chiral compound like 4-(Benzoyloxy)-2-pyrrolidinone, a single crystal analysis of one of its enantiomers would unambiguously determine its absolute configuration (R or S) at the C4 stereocenter. nih.gov

This technique yields precise data on bond lengths, bond angles, and torsional angles, defining the molecule's three-dimensional architecture. Key structural features that would be elucidated include:

Pyrrolidinone Ring Conformation: The five-membered lactam ring is not planar. X-ray analysis would reveal its specific puckering, which is typically an 'envelope' or 'twist' conformation. researchgate.net For instance, in many pyrrolidine (B122466) derivatives, one atom (often Cγ, which is C4 in this case) is out of the plane of the other four atoms. nih.gov

Substituent Orientation: The analysis would show the precise orientation of the benzoyloxy group relative to the pyrrolidinone ring, confirming whether it adopts a pseudo-axial or pseudo-equatorial position.

Intermolecular Interactions: The crystal packing arrangement reveals intermolecular forces, such as hydrogen bonding involving the lactam N-H and C=O groups, which dictate the macroscopic crystal structure.

Table 2: Representative Crystallographic Parameters for a Substituted Pyrrolidinone Ring Note: This table presents typical data that would be obtained from an X-ray analysis of a similar heterocyclic compound.

ParameterDescriptionTypical Value
Bond Length (C4-O)Length of the bond connecting the ring to the ester oxygen.1.45 - 1.48 Å
Bond Length (C=O)Length of the lactam carbonyl double bond.1.22 - 1.25 Å
Bond Angle (O-C4-C3)Angle within the five-membered ring.102° - 106°
Torsional Angle (H-C4-O-C)Defines the orientation of the ester linkage.Varies with conformation
Ring PuckeringDescribes the deviation of the ring from planarity.e.g., C4-exo envelope

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformational Studies

Chiroptical techniques, primarily Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules like 4-(Benzoyloxy)-2-pyrrolidinone in solution. acs.org These methods measure the differential absorption or rotation of left and right circularly polarized light.

The primary applications for this compound include:

Enantiomeric Purity Assessment: After separating the racemic mixture, the ECD spectrum of each enantiomer would be a mirror image of the other. This provides a robust method for determining the enantiomeric excess (ee) of a sample.

Conformational Analysis in Solution: The ECD spectrum is highly sensitive to the molecule's conformation. mdpi.com The sign of the Cotton effect (the peak in the CD spectrum) associated with the lactam n→π* electronic transition (typically around 210-230 nm) is directly related to the helicity or puckering of the lactam ring. tandfonline.comnih.gov Theoretical calculations can be used to correlate the observed ECD spectrum with specific low-energy conformations in solution, providing insights that are complementary to the solid-state data from X-ray crystallography and the localized information from NMR.

Table 3: Hypothetical Electronic Circular Dichroism (ECD) Data and Interpretation

Wavelength (λmax)Sign of Cotton EffectAssociated TransitionConformational Interpretation
~275 nmWeak Positive/Negativeπ→π* (Benzoyl)Relates to the orientation of the benzoyl group.
~230 nmStrong Positive/Negativen→π* (Lactam)The sign is dictated by the puckering/helicity of the pyrrolidinone ring.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. alfa-chemistry.com For 4-(Benzoyloxy)-2-pyrrolidinone, these spectra would provide clear signatures for its key structural components.

Infrared (IR) Spectroscopy: Particularly sensitive to polar bonds, IR spectroscopy would show strong absorption bands for the carbonyl groups. The lactam C=O stretch typically appears at a lower frequency than the ester C=O stretch due to resonance and hydrogen bonding. The N-H stretch of the lactam would be visible as a broad band, while C-O and aromatic C-H stretches would also be present.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly useful for identifying the aromatic ring vibrations of the benzoyl group and the C-C backbone of the pyrrolidinone ring. acs.org

Table 4: Characteristic Vibrational Frequencies for 4-(Benzoyloxy)-2-pyrrolidinone

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchLactam Amide3200 - 3400 (broad)
Aromatic C-H StretchBenzoyl Ring3000 - 3100
Aliphatic C-H StretchPyrrolidinone Ring2850 - 2960
C=O StretchEster Carbonyl1720 - 1740
C=O StretchLactam Carbonyl1670 - 1690
C=C StretchAromatic Ring1450 - 1600
C-O StretchEster Linkage1100 - 1300

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of 4-(Benzoyloxy)-2-pyrrolidinone as C₁₁H₁₁NO₃. uni.luresearchgate.net

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the molecule's fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be pieced together, providing structural confirmation.

For 4-(Benzoyloxy)-2-pyrrolidinone, characteristic fragmentation would likely include:

Loss of the benzoyloxy group: Cleavage of the C4-O bond.

Formation of the benzoyl cation: A very stable fragment at m/z 105 is expected from the cleavage of the ester C-O bond.

Ring opening of the pyrrolidinone: Fragmentation of the lactam ring itself, often involving α-cleavages adjacent to the nitrogen atom. wvu.edu

Table 5: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Data based on the molecular formula C₁₁H₁₁NO₃. uni.lu

Ion SpeciesProposed FormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₁₁H₁₂NO₃]⁺206.0812
[M+Na]⁺[C₁₁H₁₁NNaO₃]⁺228.0631
[M-H]⁻[C₁₁H₁₀NO₃]⁻204.0666
Fragment (Benzoyl cation)[C₇H₅O]⁺105.0335
Fragment (Loss of benzoic acid)[C₄H₆N]⁺70.0651

Computational Chemistry and Theoretical Modeling of ± 4 Benzoyloxy 2 Pyrrolidinone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of (±)-4-(Benzoyloxy)-2-pyrrolidinone. These calculations provide a detailed picture of the molecule's stability, electron distribution, and orbital energies.

A typical approach involves geometry optimization of the molecule using a functional such as B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) combined with a basis set like 6-311++G(d,p). banglajol.inforesearchgate.net This process identifies the lowest energy conformation of the molecule. For (±)-4-(Benzoyloxy)-2-pyrrolidinone, the calculations would likely reveal a non-planar structure. banglajol.inforesearchgate.net

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. For (±)-4-(Benzoyloxy)-2-pyrrolidinone, the MEP map would highlight regions of negative potential around the oxygen atoms of the carbonyl and ester groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions would likely be found around the hydrogen atoms.

Table 1: Predicted Electronic Properties of (±)-4-(Benzoyloxy)-2-pyrrolidinone (Illustrative)

ParameterPredicted ValueSignificance
HOMO Energy-Region of electron donation
LUMO Energy-Region of electron acceptance
HOMO-LUMO Gap-Indicator of chemical reactivity and stability
Dipole Moment-Measure of molecular polarity

Note: Specific values are dependent on the chosen computational method and have not been explicitly reported in the available literature for this exact molecule. The table serves as an illustration of the types of data generated.

Molecular Dynamics Simulations for Conformational Flexibility and Rotational Barriers

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can elucidate the conformational flexibility of the pyrrolidinone ring and the rotational barriers associated with the benzoyloxy substituent.

By simulating the molecule's movements at a given temperature, MD can map out the accessible conformations and the energy landscape that governs transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Table 2: Illustrative Rotational Barriers for Key Dihedral Angles in (±)-4-(Benzoyloxy)-2-pyrrolidinone

Dihedral AngleDescriptionEstimated Rotational Barrier (kcal/mol)
C-O-C=ORotation around the ester bond-
C-C-O-CRotation of the benzoyloxy group-

Note: Specific values are dependent on the force field used in the MD simulation and require dedicated studies for this molecule.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are invaluable for predicting the reactivity and potential selectivity of (±)-4-(Benzoyloxy)-2-pyrrolidinone in chemical reactions. Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, can provide a quantitative measure of the molecule's reactivity.

Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated. These descriptors help in understanding whether the molecule will act as an electrophile or a nucleophile in a given reaction.

Furthermore, computational models can be used to study reaction mechanisms. For instance, the hydrolysis of the ester bond or reactions at the lactam ring can be modeled to determine the activation energies of different pathways. This can help in predicting the most likely products and in designing reaction conditions to favor a desired outcome. For example, similar computational approaches have been used to predict the efficacy of related compounds as corrosion inhibitors by analyzing their ability to donate and accept electrons. researchgate.net

In Silico Studies of Molecular Interactions and Recognition Principles

Understanding how (±)-4-(Benzoyloxy)-2-pyrrolidinone interacts with other molecules, particularly biological macromolecules like enzymes, is a key area where in silico studies excel. Molecular docking is a powerful technique used to predict the binding mode and affinity of a small molecule within the active site of a protein.

In a typical molecular docking study, the 3D structure of the target protein is used as a receptor. The (±)-4-(Benzoyloxy)-2-pyrrolidinone molecule is then "docked" into the binding site in various orientations and conformations. A scoring function is used to estimate the binding energy for each pose, with lower energies indicating more favorable interactions.

These studies can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For instance, the carbonyl oxygen of the lactam and the ester group could act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic or π-stacking interactions. Similar in silico docking studies on other pyrrolidinone derivatives have been used to investigate their interactions with antifungal drug target enzymes. nih.gov These studies have shown that specific amino acid residues, such as leucine, can be crucial for binding. nih.gov

Synthetic Utility and Applications of 4 Benzoyloxy 2 Pyrrolidinone As a Chiral Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The compound (+-)-4-(Benzoyloxy)-2-pyrrolidinone is primarily utilized in synthesis as a protected form of 4-hydroxy-2-pyrrolidinone. The benzoyl group serves as a robust protecting group for the secondary alcohol, allowing for selective reactions at other positions of the molecule, particularly at the nitrogen atom of the lactam.

The true synthetic potential is realized upon the hydrolysis of the benzoate (B1203000) ester to reveal the free hydroxyl group. This 4-hydroxy-2-pyrrolidinone scaffold is a versatile intermediate. The hydroxyl group can be oxidized to a ketone, serve as a nucleophile, or be transformed into a leaving group for substitution reactions, enabling the introduction of a wide array of functional groups at the C4-position. The lactam nitrogen can be alkylated or acylated to further increase molecular complexity.

For instance, the related intermediate, optically active 4-hydroxy-2-pyrrolidinone, is a key precursor in the synthesis of carbapenem (B1253116) antibiotics. google.com A general synthetic pathway starting from a protected γ-amino-β-keto ester involves asymmetric hydrogenation to establish the desired stereochemistry at the hydroxyl group, followed by deprotection and cyclization to yield the chiral 4-hydroxy-2-pyrrolidinone. google.com While this specific example builds the chiral center during the synthesis, it underscores the importance of the 4-hydroxy-2-pyrrolidinone structure as a crucial intermediate for complex targets. The racemic this compound represents a readily available starting point from which such valuable chiral intermediates can be derived through resolution.

Utilization in the Preparation of Optically Active Pyrrolidinone Structures and Derivatives

The racemic nature of this compound necessitates methods for chiral resolution or asymmetric synthesis to access enantiomerically pure compounds, which are often required for biological applications. The development of optically active pyrrolidinone structures from this racemic mixture is a key aspect of its utility.

Several strategies can be employed to obtain single enantiomers:

Asymmetric Synthesis: Instead of resolving the racemic mixture, one can synthesize the enantiomerically pure 4-hydroxy-2-pyrrolidinone directly. A notable method involves the asymmetric hydrogenation of an N-substituted-4-amino-3-oxobutanoic ester using a ruthenium-optically active phosphine (B1218219) complex as a catalyst. google.com Subsequent deprotection and spontaneous cyclization afford the optically active 4-hydroxy-2-pyrrolidinone with high enantiomeric purity. google.com

Enzymatic Resolution: A common and powerful method for resolving racemic alcohols is enzymatic resolution. Lipases are frequently used to selectively acylate or deacylate one enantiomer of a racemic mixture. For (+-)-4-hydroxy-2-pyrrolidinone (obtained after debenzoylation), a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the faster-reacting acylated enantiomer from the unreacted enantiomer.

The individual enantiomers of 4-hydroxy-2-pyrrolidinone are commercially available and possess distinct optical properties.

Table 1: Properties of 4-Hydroxy-2-pyrrolidinone Enantiomers
CompoundCAS NumberOptical RotationMelting Point (°C)
(R)-(+)-4-Hydroxy-2-pyrrolidinone22677-21-0+43° (c=1 in ethanol)156-159
(S)-(-)-4-Hydroxy-2-pyrrolidinone68108-18-9-43° (c=1 in ethanol)156-159

*Data sourced from commercial supplier information. sigmaaldrich.comsigmaaldrich.com

Once obtained, these chiral building blocks are valuable starting materials. For example, (S)-(-)-4-Hydroxy-2-pyrrolidinone can be used to prepare complex pyrrolo[1,2:1′,2′]azepino[5,6-b]indole derivatives. sigmaaldrich.com

Applications in Stereoselective Total Synthesis of Natural Products and Analogues

The pyrrolidinone core is a structural motif found in a wide range of natural products with diverse biological activities. While specific total syntheses commencing from this compound are not extensively documented in readily available literature, the utility of the 4-hydroxy-2-pyrrolidinone scaffold as a chiral building block is well-established. Its rigid conformation and multiple functionalization points make it an attractive starting material for constructing more complex molecular architectures.

Development of Chemical Libraries of Pyrrolidinone Derivatives for Diverse Research Purposes

Chemical libraries based on a common scaffold are essential tools in drug discovery for screening against biological targets. The pyrrolidinone ring is an excellent scaffold for library development due to its favorable physicochemical properties and its prevalence in known drugs. nih.govlifechemicals.com The 4-substituted-2-pyrrolidinone framework, accessible from this compound, offers multiple points of diversity for creating a library of related compounds.

The synthesis of such libraries often involves parallel synthesis techniques where the core scaffold is reacted with a variety of building blocks. For the 4-hydroxy-2-pyrrolidinone scaffold, diversity can be introduced at:

The N1-position: Alkylation or acylation with a diverse set of electrophiles.

The C4-position: Following activation of the hydroxyl group, it can be displaced by various nucleophiles (amines, thiols, azides, etc.).

The C5-carbonyl: Although less common, the lactam carbonyl can also be a site for modification.

Researchers have synthesized libraries of pyrrolidinone derivatives to explore their potential as anticonvulsant, anti-inflammatory, and antibacterial agents. nih.govbeilstein-journals.orgnih.gov For instance, libraries of 1,3-disubstituted pyrrolidine-2,5-diones have been screened for anticonvulsant activity. nih.gov Another study reported the synthesis of a library of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives from 3-hydroxy-3-pyrroline-2-one precursors. beilstein-journals.org These examples highlight the adaptability of the pyrrolidinone core for generating chemical diversity for biological screening.

Table 2: Examples of Pyrrolidinone Scaffolds Used in Library Synthesis
Core ScaffoldSynthetic ApproachTarget ApplicationReference
1,3-Disubstituted Pyrrolidine-2,5-dionesCyclocondensation of dicarboxylic acids with substituted aminesAnticonvulsant activity nih.gov
Nitrone-derived PyrrolidinesCombinatorial parallel synthesis from poly-substituted pyrrolidine (B122466) scaffoldsα-l-Rhamnosidase inhibitors researchgate.net
1,4,5-Trisubstituted Pyrrolidine-2,3-dionesReaction of 3-hydroxy-3-pyrroline-2-ones with aliphatic aminesGeneral biological screening beilstein-journals.org
Functionalized PyrrolidinesCombinatorial libraries for HTSGeneral drug discovery lifechemicals.com

Future Research Directions and Emerging Methodologies for ± 4 Benzoyloxy 2 Pyrrolidinone

Exploration of Novel Catalytic Systems for Enantioselective Synthesis and Derivatization

The synthesis of enantiomerically pure pyrrolidinones is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Future research will heavily focus on the development of novel catalytic systems to achieve high enantioselectivity in the synthesis of 4-substituted-2-pyrrolidinones.

A significant area of exploration is the use of chiral organocatalysts derived from proline and its analogues. mdpi.com These catalysts, particularly 4-hydroxyprolinamides, have shown promise in asymmetric aldol (B89426) and Michael addition reactions, which are key steps in the formation of the pyrrolidinone ring. mdpi.comnih.gov Research is moving towards designing and synthesizing structurally innovative organocatalysts that can offer higher efficiency and selectivity, even with less reactive substrates. mdpi.com The goal is to overcome the limitations of early catalysts, such as poor solubility in organic solvents and the need for high catalyst loadings. mdpi.com

Transition-metal catalysis also presents a fertile ground for innovation. Iridium-catalyzed asymmetric hydrogenation, for example, has been successfully used for the synthesis of chiral tetrahydroquinoxaline derivatives, and similar principles can be applied to pyrrolidinone precursors. rsc.org A key advantage is the potential for high yields and excellent enantioselectivities, with the possibility of accessing both enantiomers by simply changing the solvent system. rsc.org The development of novel C2-symmetrical pyrrolidine-based ligands for metal catalysts is another promising avenue, as these ligands have proven effective in a variety of stereoselective transformations. nih.gov

Table 1: Emerging Catalytic Systems for Pyrrolidinone Synthesis

Catalytic System Type Potential Application Advantages
4-Hydroxyprolinamides Organocatalyst Asymmetric aldol and Michael additions Metal-free, green chemistry principles. mdpi.comnih.gov
Iridium Complexes Transition-Metal Asymmetric hydrogenation of precursors High enantioselectivity, tunable for both enantiomers. rsc.org
N-Heterocyclic Carbenes (NHCs) Organocatalyst Radical tandem cyclization/coupling Transition-metal free, high functional group compatibility. rsc.org

This table provides an interactive overview of emerging catalytic systems.

Integration of Flow Chemistry and Automation for Scalable Production and Process Optimization

The translation of synthetic routes from the laboratory to an industrial scale often presents significant challenges. Flow chemistry is emerging as a powerful technology to bridge this gap, offering enhanced control, improved safety, and greater efficiency compared to traditional batch processes. researchgate.netnih.gov The integration of flow chemistry with automation is a key future direction for the scalable production of (±)-4-(Benzoyloxy)-2-pyrrolidinone and its derivatives.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and product purity. researchgate.net This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. For the synthesis of pyrrolidinones, flow chemistry can facilitate multi-step sequences, integrating synthesis, workup, and analysis into a single, continuous system. researchgate.net

Automation, coupled with machine learning algorithms, can further optimize flow synthesis processes. researchgate.net Self-optimizing systems can rapidly screen reaction conditions to identify the optimal parameters for yield and purity, significantly reducing development time. rsc.org This approach allows for the creation of large compound libraries for high-throughput screening and can accelerate the discovery of new drug candidates. researchgate.net The use of solid-phase synthesis within flow systems can also simplify purification processes, as by-products and excess reagents can be easily washed away. researchgate.net

Table 2: Advantages of Flow Chemistry in Pyrrolidinone Production

Feature Benefit Relevance to Pyrrolidinone Synthesis
Precise Control Higher yields and purity Improved quality of (±)-4-(Benzoyloxy)-2-pyrrolidinone. researchgate.net
Enhanced Safety Better management of hazardous reactions Safer handling of reactive intermediates. researchgate.net
Scalability Seamless transition from lab to production Efficient large-scale manufacturing. nih.gov

This interactive table highlights the key benefits of adopting flow chemistry.

Development of Sustainable Synthetic Routes and Biocatalytic Approaches

The principles of green chemistry are increasingly influencing synthetic strategies in the pharmaceutical industry. Future research on (±)-4-(Benzoyloxy)-2-pyrrolidinone will emphasize the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes such as laccases, transaminases, and reductases can catalyze reactions with high stereo- and regioselectivity under mild conditions. nih.govrsc.org For instance, the stereoselective synthesis of pyrrolidine-2,3-diones has been achieved using a laccase-catalyzed oxidation followed by a 1,4-addition. rsc.org Similarly, enantiomerically pure 4-hydroxy-2-pyrrolidinone can be synthesized from precursors obtained through enzymatic resolutions. researchgate.net

The combination of photochemistry and biocatalysis in one-pot syntheses is a particularly innovative approach. nih.gov This method can be used to functionalize simple starting materials in a highly selective manner, as demonstrated by the photoenzymatic synthesis of chiral N-Boc-3-aminopyrrolidines. nih.gov Such chemoenzymatic strategies reduce the number of synthetic steps and purification procedures, leading to more efficient and sustainable processes.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient synthetic processes. The study of dynamic processes and the characterization of transient intermediates in the synthesis of pyrrolidinones require advanced analytical techniques.

Future research will likely employ sophisticated methods to gain insights into reaction kinetics and mechanisms. For example, in-line analytical techniques integrated into flow chemistry systems can provide real-time monitoring of reaction progress. researchgate.net Computational methods, such as Density Functional Theory (DFT) calculations, are also becoming indispensable for elucidating reaction pathways and predicting the stereochemical outcome of asymmetric reactions. rsc.org These theoretical studies, when combined with experimental data from techniques like deuterium-labeling, can provide a detailed picture of the transition states involved in catalytic cycles. rsc.org

Opportunities in Structure-Based Design of New Chemical Entities from Pyrrolidinone Platforms

The pyrrolidinone scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. frontiersin.orgnih.gov The versatility of the pyrrolidinone ring allows for the creation of diverse and three-dimensional molecular shapes, which is a desirable characteristic for fragment-based drug discovery (FBDD). nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of a biological target to design new inhibitors, is a powerful approach for drug discovery. researchgate.netnih.gov Pyrrolidinone-based platforms, including derivatives of (±)-4-(Benzoyloxy)-2-pyrrolidinone, can serve as starting points for the design of new chemical entities. By modifying the substituents on the pyrrolidinone ring, it is possible to optimize the binding affinity and selectivity of a compound for its target. nih.gov

For example, pyrrolidine-2,5-diones have been identified as novel inhibitors of tumor necrosis factor-alpha (TNF-α), a key target in autoimmune diseases. researchgate.netnih.gov Computational docking and virtual screening can be used to predict how different pyrrolidinone derivatives will bind to a target protein, guiding the synthesis of more potent and effective drug candidates. researchgate.net The ability to generate libraries of structurally diverse and enantiomerically pure pyrrolidines is therefore essential for the success of such drug discovery programs. nih.gov

Q & A

Q. What are the recommended synthetic routes for (±)-4-(Benzoyloxy)-2-pyrrolidinone, and how can reaction efficiency be optimized?

Methodological Answer: A two-step approach is typically employed:

Synthesis of 4-Hydroxy-2-pyrrolidinone : Achieved via cyclization of γ-aminobutyric acid derivatives or enzymatic oxidation of pyrrolidine precursors.

Benzoylation : React the hydroxyl group with benzoyl chloride (1.2–1.5 equivalents) in anhydrous dichloromethane or THF, using a base like triethylamine (2 equivalents) or DMAP (catalytic). Monitor by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
Optimization Tips :

  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Purify via flash chromatography (silica gel, gradient elution).
  • Characterize intermediates by ¹H/¹³C NMR and FT-IR (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. How should researchers characterize the stereochemistry and purity of (±)-4-(Benzoyloxy)-2-pyrrolidinone?

Methodological Answer:

  • Chiral Purity : Use chiral HPLC (Chiralpak® IA/IB columns) with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic standards .
  • Stereochemical Confirmation : X-ray crystallography (single-crystal analysis) or NOESY NMR for spatial arrangement .
  • Purity Assessment :
    • HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
    • Melting point consistency (±2°C deviation from literature) .

Q. What stability considerations are critical for handling (±)-4-(Benzoyloxy)-2-pyrrolidinone under laboratory conditions?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (argon) at –20°C. Desiccants (silica gel) prevent hydrolysis of the benzoyloxy group.
  • Decomposition Risks :
    • Avoid prolonged exposure to moisture (hydrolysis to 4-hydroxy-2-pyrrolidinone).
    • Shield from UV light to prevent radical degradation.
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Advanced Research Questions

Q. What strategies are effective for resolving the racemic mixture of (±)-4-(Benzoyloxy)-2-pyrrolidinone into its enantiomers?

Methodological Answer:

  • Chiral Resolution :
    • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) in organic solvents selectively hydrolyze one enantiomer .
    • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize.
  • Chromatographic Separation : Preparative SFC (supercritical CO₂ with 2-propanol co-solvent) achieves >99% enantiomeric excess .

Q. How can computational chemistry aid in predicting the biological activity of (±)-4-(Benzoyloxy)-2-pyrrolidinone derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PDE4 enzymes). Validate with free-energy perturbation (FEP) calculations.
  • QSAR Modeling : Train models on pyrrolidinone analogs to predict logP, solubility, and IC₅₀ values.
  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and metabolic stability .

Q. What experimental approaches are suitable for investigating the metabolic pathways of (±)-4-(Benzoyloxy)-2-pyrrolidinone in biological systems?

Methodological Answer:

  • In Vitro Metabolism :
    • Liver Microsomes : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C. Identify metabolites via LC-MS/MS (Q-TOF).
    • CYP Inhibition Assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).
  • In Vivo Tracking : Administer ¹⁴C-labeled compound to rodents; analyze plasma, urine, and feces for radiolabeled metabolites .

Q. How should researchers address discrepancies in spectral data interpretation for (±)-4-(Benzoyloxy)-2-pyrrolidinone derivatives?

Methodological Answer:

  • Cross-Validation : Compare ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) within 3 ppm error.
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures .

Q. What in vitro models are appropriate for assessing the neuropharmacological potential of (±)-4-(Benzoyloxy)-2-pyrrolidinone analogs?

Methodological Answer:

  • PDE4 Inhibition Assays : Measure cAMP levels in SH-SY5Y neuroblastoma cells using ELISA. Compare IC₅₀ values to Rolipram (reference PDE4 inhibitor) .
  • Neurite Outgrowth Studies : Treat primary cortical neurons and quantify neurite length via ImageJ analysis.
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assay (PAMPA-BBB) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.